(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Description
This compound is a methanone derivative featuring a 3,4-dihydroquinoline scaffold linked to a phenyl group substituted with a 1H-tetrazole moiety. The 3,4-dihydroquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition and anticancer applications . The tetrazole group, a non-classical bioisostere for carboxylic acids, enhances metabolic stability and modulates solubility and binding affinity .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(21-11-3-5-13-4-1-2-6-16(13)21)14-7-9-15(10-8-14)22-12-18-19-20-22/h1-2,4,6-10,12H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPLBOLOOOTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from an appropriate aryl nitrile through a [2+3] cycloaddition reaction with sodium azide. The dihydroquinoline moiety can be synthesized separately through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Continuous flow chemistry might also be employed to improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The dihydroquinoline moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of "(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone" with key analogs from the literature.
Table 1: Structural and Functional Comparison of Methanone Derivatives
| Compound Name | Core Structure | Key Substituent(s) | Molecular Weight (g/mol) | Reported Bioactivity/Applications | Reference |
|---|---|---|---|---|---|
| (4-(1H-Tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | 3,4-Dihydroquinoline + phenyl | Tetrazole (1H-tetrazol-1-yl) | ~337.37 (calculated) | Inferred: Potential kinase modulation | This work |
| Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone (8c) | 3,4-Dihydroquinoline | Morpholine | 331.35 | mTOR inhibition (IC₅₀: 1.2 µM) | |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-...methanone | 3,4-Dihydroquinoline | Furan, dimethoxyphenyl | 483.56 | Anticancer screening (moderate activity) | |
| 3,4-Dihydroquinolin-1(2H)-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone (S05) | 3,4-Dihydroquinoline | Imidazole-piperidine | 310.39 | Inferred: Kinase-targeted ligand | |
| 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Isoquinoline | Triazole-thioether, methoxyphenyl | 476.59 | Antifungal/antibacterial activity |
Key Findings:
Substituent Impact on Bioactivity :
- The morpholine-substituted derivative (8c) demonstrated potent mTOR inhibition (IC₅₀: 1.2 µM) due to morpholine’s role in enhancing solubility and binding to the kinase’s ATP-binding pocket . In contrast, the tetrazole-substituted compound may exhibit altered pharmacokinetics (e.g., increased acidity) but comparable target engagement.
- The imidazole-piperidine analog (S05) has a molecular weight of 310.39 g/mol, suggesting better bioavailability than the tetrazole derivative (~337 g/mol) .
Synthetic Accessibility :
- The synthesis of tetrazole-containing compounds often requires azide-based cyclization or coupling reactions, as seen in for tetrazole-pyrazolone hybrids . This contrasts with morpholine or furan-substituted derivatives, which utilize nucleophilic acyl substitution or Suzuki coupling .
Pharmacological Potential: While the furan-substituted dihydroquinoline in showed moderate anticancer activity, the tetrazole analog’s electron-deficient aromatic system may improve DNA intercalation or enzyme inhibition . The triazole-thioether derivative in exhibited antimicrobial properties, highlighting the versatility of nitrogen-rich heterocycles in drug design .
Biological Activity
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that combines a tetrazole ring and a dihydroquinoline moiety. This unique structure suggests potential for diverse biological activities, making it an interesting subject for research in medicinal chemistry.
Chemical Structure and Properties
The compound has the following IUPAC name and molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone |
| Molecular Formula | C17H15N5O |
| Molecular Weight | 305.34 g/mol |
| CAS Number | 333418-10-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to enzyme active sites. Meanwhile, the dihydroquinoline moiety may enhance binding affinity due to interactions with hydrophobic pockets within proteins.
Biological Activities
Antimicrobial Properties
Research indicates that (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.
Antifungal Activity
In addition to its antibacterial effects, this compound has been investigated for antifungal properties. Preliminary results indicate that it may inhibit the growth of certain fungal pathogens, although further studies are necessary to elucidate the exact mechanisms involved.
Anticancer Potential
The compound has also been explored for its anticancer activities. In vitro studies reveal that it can induce apoptosis in cancer cell lines through modulation of cell signaling pathways. The specific pathways affected include those related to cell proliferation and survival, indicating its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (4-(1H-tetrazol-1-yl)phenyl)(quinolin-1-yl)methanone | Lacks dihydro component | Reduced efficacy against certain targets |
| (4-(1H-tetrazol-1-yl)phenyl)(piperidin-1-yl)methanone | Contains piperidine ring | Different pharmacokinetic profile |
The presence of both the tetrazole and dihydroquinoline moieties in the compound enhances its biological activity compared to others lacking these features.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic candidate.
- Cancer Cell Apoptosis : In another investigation, treatment with this compound led to increased apoptosis rates in breast cancer cell lines, indicating its role in cancer therapy development.
- Fungal Inhibition : Research indicated that the compound effectively reduced fungal load in infected models, suggesting therapeutic applications in treating fungal infections .
Q & A
Q. What are the recommended synthesis strategies for (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the tetrazole and dihydroquinoline moieties separately. For example:
- Tetrazole Ring Formation : Cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., HCl) at 80–100°C .
- Dihydroquinoline Core : Reduction of quinoline derivatives using LiAlH4 in THF, followed by functionalization .
- Coupling Reaction : The two subunits are linked via a ketone bridge using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in dichloromethane .
- Optimization : Reaction yields improve with solvent polarity control (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd for cross-coupling steps) .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral data should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the tetrazole and dihydroquinoline moieties. For example, the tetrazole proton appears as a singlet near δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 362.1432) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm<sup>-1</sup>) and N-H (3200–3400 cm<sup>-1</sup>) confirm functional groups .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer :
- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to measure IC50 values .
- Cellular Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing results to positive controls like doxorubicin .
- Protein Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to target proteins .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
- Bioavailability Enhancement : Formulate the compound with co-solvents (e.g., PEG 400) or nanoparticle encapsulation to improve solubility .
- Dose-Response Replication : Conduct repeated in vivo trials with controlled variables (e.g., diet, circadian rhythm) to isolate confounding factors .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Modify the tetrazole’s N-1 position with electron-withdrawing groups (e.g., -NO2) to enhance target binding .
- Scaffold Hybridization : Replace the dihydroquinoline core with isoquinoline analogs to evaluate changes in CNS penetration .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Q. What computational approaches predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- Methodological Answer :
- In Silico Tools :
- SwissADME : Predicts logP (lipophilicity) and gastrointestinal absorption based on topological polar surface area (TPSA) .
- Mold<sup>2</sup> : Estimates metabolic sites using QSAR models trained on cytochrome P450 data .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
Q. How can researchers address limitations in experimental design when extrapolating results to real-world biological systems?
- Methodological Answer :
- Matrix Complexity : Augment in vitro assays with 3D cell cultures or organoids to mimic tissue heterogeneity .
- Longitudinal Stability : Use continuous cooling (4°C) during sample storage to mitigate organic degradation during long-term studies .
- Validation Cohorts : Replicate findings across multiple cell lines or animal models (e.g., murine vs. zebrafish) to confirm generality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
